2-Methoxybenzonitrile

Overview

Description

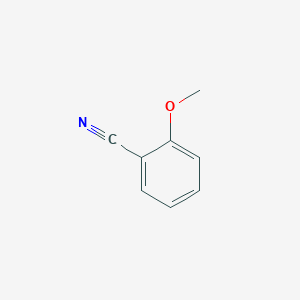

2-Methoxybenzonitrile, also known as o-methoxybenzonitrile, is an organic compound with the molecular formula C8H7NO. It is a colorless to pale yellow liquid with a faint aromatic odor. This compound is slightly soluble in water and has a melting point of 24.5°C and a boiling point of 135°C at 12 mm Hg .

Mechanism of Action

Pharmacokinetics

It is slightly soluble in water, which may affect its absorption and distribution in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxybenzonitrile. For instance, its stability may be affected by temperature and light exposure. It is recommended to store the compound in a sealed container at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of o-anisidine with sodium nitrite to form a diazonium salt, which is then reacted with lead cyanide in the presence of benzene. The mixture is subjected to steam distillation, and the benzene layer is separated, dried, and distilled under reduced pressure to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of o-anisaldehyde with hydroxylamine hydrochloride to form o-anisaldoxime, which is then dehydrated using phosphorus oxychloride to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methoxybenzoic acid.

Reduction: It can be reduced to form 2-methoxybenzylamine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Grignard reagents and organolithium compounds are commonly used.

Major Products:

Oxidation: 2-Methoxybenzoic acid.

Reduction: 2-Methoxybenzylamine.

Substitution: Various ketones depending on the Grignard reagent used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Methoxybenzonitrile serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals. The compound can undergo various transformations, including oxidation to form 2-methoxybenzoic acid and reduction to yield 2-methoxybenzylamine. Additionally, it can participate in substitution reactions with Grignard reagents to produce various ketones .

Table 1: Synthetic Transformations of this compound

| Reaction Type | Product | Notes |

|---|---|---|

| Oxidation | 2-Methoxybenzoic acid | Useful for synthesizing carboxylic acids |

| Reduction | 2-Methoxybenzylamine | Important for amine synthesis |

| Substitution | Various ketones | Dependent on the Grignard reagent used |

Biological Applications

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. Notably, it has shown significant cytotoxicity against the MCF-7 breast cancer cell line. The proposed mechanism involves modulation of critical signaling pathways such as PI3K/AKT/mTOR, leading to cell cycle arrest and apoptosis.

Case Study: Antiproliferative Effects

In a comparative study of methoxy-substituted benzimidazoles, this compound exhibited noteworthy cytotoxicity in vitro. This highlights its potential as a lead compound for developing new anticancer therapies.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, suggesting its potential as an antioxidant agent due to the electron-donating capacity of the methoxy group.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 Value (µM) | Notes |

|---|---|---|

| DPPH | X | Strong radical scavenging ability |

| ABTS | Y | Effective against lipid peroxidation |

Industrial Applications

Use in Dyes and Fragrances

In industrial applications, this compound is utilized in the production of dyes and fragrances. Its unique chemical structure allows it to participate in reactions that yield aromatic compounds with desirable properties for these industries .

Non-Linear Optical (NLO) Applications

Computational studies have indicated that this compound possesses properties relevant for non-linear optical applications, particularly frequency doubling and second harmonic generation (SHG). These characteristics make it a candidate for materials used in optoelectronic devices .

Comparison with Similar Compounds

- 2-Cyanoanisole

- 4-Methoxybenzonitrile

- 3-Methoxybenzonitrile

Comparison: 2-Methoxybenzonitrile is unique due to its ortho-substitution pattern, which influences its reactivity and physical properties. Compared to 4-methoxybenzonitrile, which has the methoxy group in the para position, this compound exhibits different reactivity in substitution reactions due to the electron-donating effects of the methoxy group being closer to the nitrile group .

Biological Activity

2-Methoxybenzonitrile, also known as o-anisonitrile, is an organic compound with the molecular formula CHNO and a molecular weight of 133.15 g/mol. It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, and its biological activities have garnered interest in recent research. This article explores the biological activity of this compound, focusing on its antiproliferative, antioxidant, and antimicrobial properties.

- CAS Number : 6609-56-9

- Molecular Structure : this compound Structure

- Appearance : White or colorless solid to clear liquid

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines.

Table 1: Antiproliferative Activity of this compound

Case Study : In a study comparing various methoxy-substituted benzimidazoles, this compound exhibited significant cytotoxicity in vitro, particularly against the MCF-7 breast cancer cell line. The compound's mechanism appears to involve modulation of critical signaling pathways such as PI3K/AKT/mTOR, leading to cell cycle arrest and apoptosis in cancer cells .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests.

Table 2: Antioxidant Activity Assay Results

The compound demonstrated a strong ability to scavenge free radicals, indicating its potential as an antioxidant agent. The results suggest that the presence of the methoxy group significantly enhances the electron-donating capacity of the molecule, contributing to its radical scavenging ability .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against Gram-positive bacteria.

Table 3: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 |

In vitro studies have shown that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, with an MIC value indicating effective inhibition at low concentrations .

Properties

IUPAC Name |

2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTPMFASNVISBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216291 | |

| Record name | 2-Methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6609-56-9 | |

| Record name | 2-Methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6609-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006609569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 2-Methoxybenzonitrile revealed by computational studies?

A1: Density Functional Theory (DFT) calculations have been instrumental in elucidating the structural characteristics of this compound [, , ]. These studies provided insights into the molecule's equilibrium geometric structure, including bond lengths, bond angles, and dihedral angles. Researchers have employed different DFT methods, such as B3LYP, in conjunction with basis sets like 6-311++G (2d,p), to achieve accurate structural predictions []. These computational insights are crucial for understanding the molecule's reactivity, interactions with other molecules, and potential applications.

Q2: How does the structure of this compound relate to its spectroscopic properties?

A2: The structural features of this compound directly influence its spectroscopic behavior. Researchers have investigated this relationship using both experimental and theoretical techniques. For instance, Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of this compound have been recorded and analyzed using DFT calculations []. By comparing experimental spectra with theoretical predictions, scientists can gain a deeper understanding of how the molecule's structure influences its vibrational modes, ultimately contributing to its unique spectroscopic fingerprint.

Q3: What potential applications of this compound have been explored based on its structural and electronic properties?

A3: Computational studies suggest that this compound possesses properties relevant for non-linear optical (NLO) applications, particularly frequency doubling and Second Harmonic Generation (SHG) []. This is attributed to the molecule's electronic structure and polarizability, as revealed by DFT calculations. While experimental verification is needed, these findings highlight the potential of this compound as a material for optoelectronic devices and other technologies that rely on NLO phenomena.

Q4: How has this compound been utilized in synthetic chemistry?

A4: this compound serves as a valuable building block in organic synthesis. For example, it can react with 9-trimethylsilylfluorenyl lithium to yield N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine []. This reaction highlights the reactivity of the nitrile group in this compound and its potential for forming complex molecules with distinct structural features. Understanding these reactions and their products can pave the way for developing new synthetic methodologies and materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.